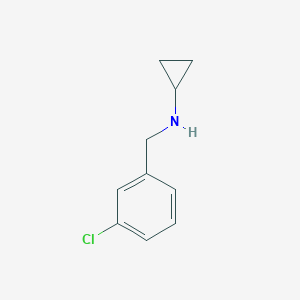

(3-Chlorobenzyl)cyclopropylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-3-1-2-8(6-9)7-12-10-4-5-10/h1-3,6,10,12H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALINFAZSMPKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405950 | |

| Record name | (3-CHLOROBENZYL)CYCLOPROPYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51586-21-1 | |

| Record name | 3-Chloro-N-cyclopropylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51586-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-CHLOROBENZYL)CYCLOPROPYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Speculated Mechanism of Action of (3-Chlorobenzyl)cyclopropylamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chlorobenzyl)cyclopropylamine is a synthetic compound for which the mechanism of action has not been empirically determined. This guide synthesizes existing knowledge on structurally related molecules to posit a primary hypothesis: this compound functions as a mechanism-based inhibitor of monoamine oxidases (MAO), with a potential for selectivity towards MAO-B. This document provides a comprehensive exploration of this hypothesis, including the underlying chemical and pharmacological rationale, a putative molecular mechanism, and a detailed roadmap of experimental protocols for its validation.

Introduction and Core Hypothesis

The cyclopropylamine moiety is a well-established pharmacophore in medicinal chemistry, most notably as a key structural feature of irreversible inhibitors of flavin-dependent enzymes.[1][2][3] The prototypical example is tranylcypromine, a clinically used antidepressant that irreversibly inhibits both isoforms of monoamine oxidase, MAO-A and MAO-B.[3] These enzymes are critical for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Their inhibition leads to an increase in the synaptic availability of these neurotransmitters, which is the basis for the therapeutic effect of MAO inhibitors (MAOIs) in depression and other neurological disorders.[2]

This compound incorporates this key cyclopropylamine group, N-substituted with a 3-chlorobenzyl moiety. While no direct studies on this specific molecule are publicly available, its structure strongly suggests a shared mechanism with other N-substituted cyclopropylamines. Research on related compounds, such as cis-N-benzyl-2-methoxycyclopropylamine, has demonstrated potent and selective irreversible inhibition of MAO-B.[2][3] The benzyl substitution itself is a feature of known MAOIs, and halogenation on the phenyl ring, such as the 3-chloro substitution, is a common strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.[4]

Therefore, the central hypothesis of this guide is as follows:

Primary Hypothesis: this compound is a mechanism-based, irreversible inhibitor of monoamine oxidase, likely exhibiting selectivity for the MAO-B isoform.

Secondary Hypothesis: The compound may also interact with other flavin-containing enzymes, such as lysine-specific demethylase 1 (LSD1), or cytochrome P450 enzymes, which are known to be inhibited by some cyclopropylamines.[2][4]

This guide will now proceed to deconstruct the rationale for this hypothesis, propose a detailed molecular mechanism, and outline the necessary experimental procedures to rigorously test these claims.

Rationale for the Monoamine Oxidase Inhibition Hypothesis

The speculation that this compound acts as an MAOI is grounded in its distinct structural features:

-

The Cyclopropylamine Moiety: The high ring strain of the cyclopropane ring makes it susceptible to oxidative ring-opening.[1] In the context of a flavin-dependent enzyme like MAO, the amine can be oxidized, leading to the formation of a highly reactive radical intermediate that can then covalently bond to the flavin adenine dinucleotide (FAD) cofactor, causing irreversible inhibition.[3] This is the hallmark of mechanism-based inhibition, where the enzyme itself activates the inhibitor.

-

The N-Benzyl Substituent: The presence of a benzyl group attached to the cyclopropylamine nitrogen is significant. The compound cis-N-benzyl-2-methoxycyclopropylamine was identified as a potent MAO-B inhibitor, over 20 times more effective than tranylcypromine.[2][3] This suggests that the benzyl group is well-tolerated and may even enhance binding affinity and/or selectivity for the active site of MAO, particularly MAO-B, which has a more hydrophobic substrate cavity compared to MAO-A.

-

The 3-Chloro Substitution: Halogenation of the phenyl ring is a common tactic in drug design. The meta-positioned chlorine atom is an electron-withdrawing group that can influence the electronic properties of the aromatic ring and the overall lipophilicity of the molecule. This can impact several factors:

-

Binding Affinity: The chloro group can engage in specific interactions within the enzyme's active site, potentially increasing binding affinity.

-

Selectivity: The size and position of the substituent can favor binding to one MAO isoform over the other. For instance, decoration of a phenyl ring at the meta position with halogenated functional groups has been shown to significantly improve the inhibitory activity of cyclopropylamine derivatives against another flavoenzyme, KDM1A.[4]

-

Metabolic Stability: The chloro group can block potential sites of metabolic oxidation on the benzyl ring, potentially increasing the compound's half-life.

-

Putative Molecular Mechanism of Action

We propose a multi-step mechanism for the irreversible inhibition of MAO by this compound, consistent with the known mechanism for other cyclopropylamine-based MAOIs.

Step 1: Reversible Binding: The inhibitor first binds reversibly to the active site of the MAO enzyme.

Step 2: Single-Electron Transfer (SET) and Oxidation: The FAD cofactor in its oxidized state facilitates a single-electron transfer from the inhibitor's nitrogen atom, generating a radical cation intermediate.

Step 3: Cyclopropane Ring Opening: The highly strained cyclopropane ring of the radical cation undergoes rapid fragmentation, creating a distally-located carbon-centered radical.

Step 4: Covalent Adduct Formation: This reactive radical intermediate then attacks the FAD cofactor, typically at the N5 or C4a position, forming a stable, covalent adduct. This adduct renders the FAD cofactor catalytically inactive, leading to the irreversible inhibition of the enzyme.

The following diagram illustrates this proposed mechanistic pathway.

Caption: Proposed mechanism-based inhibition of MAO.

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanism of action, a structured, multi-tiered experimental approach is required. The following protocols provide a comprehensive framework for this investigation.

Tier 1: In Vitro Enzyme Inhibition Assays

The initial step is to determine if this compound inhibits MAO-A and/or MAO-B activity in vitro and to quantify its potency.

4.1.1. Protocol: MAO-A and MAO-B Inhibition Assay (IC₅₀ Determination)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound for both MAO isoforms.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate)

-

4-Hydroxyquinoline (fluorescent product standard)

-

Sodium phosphate buffer (100 mM, pH 7.4)

-

This compound (test compound)

-

Clorgyline (MAO-A selective control inhibitor)

-

Selegiline (MAO-B selective control inhibitor)

-

96-well microplates (black, flat-bottom)

-

Fluorescence microplate reader (Excitation: 310 nm, Emission: 400 nm)

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in sodium phosphate buffer to create a range of concentrations (e.g., 1 nM to 100 µM).

-

Assay Setup: In triplicate wells of a 96-well plate, add:

-

50 µL of sodium phosphate buffer.

-

20 µL of the test compound dilution (or control inhibitor/vehicle).

-

20 µL of MAO-A or MAO-B enzyme solution (pre-diluted to a working concentration).

-

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes. This pre-incubation step is crucial for irreversible inhibitors.[2]

-

Reaction Initiation: Add 10 µL of kynuramine substrate (final concentration ~50 µM) to each well to start the reaction.

-

Reaction Incubation: Incubate the plate at 37°C for 20 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of 2 M NaOH.

-

Fluorescence Reading: Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader.

-

Data Analysis: Convert fluorescence units to product concentration using a standard curve. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

4.1.2. Data Presentation

The results should be summarized in a table for clear comparison.

| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |

| This compound | Experimental | Experimental | Calculated |

| Clorgyline (Control) | Literature | Literature | Literature |

| Selegiline (Control) | Literature | Literature | Literature |

Tier 2: Elucidation of Inhibition Mechanism

If significant inhibition is observed, the next step is to determine if the inhibition is reversible or irreversible and if it is time-dependent, which are characteristics of a mechanism-based inhibitor.

4.2.1. Protocol: Irreversibility Testing by Dialysis

Objective: To determine if the inhibition is reversible or irreversible.

Methodology:

-

Inhibition Reaction: Incubate a larger volume of MAO enzyme (A or B) with a high concentration (approx. 10x IC₅₀) of this compound or vehicle for 60 minutes at 37°C.

-

Dialysis: Place the enzyme-inhibitor mixture into a dialysis cassette (e.g., 10 kDa MWCO) and dialyze extensively against a large volume of cold sodium phosphate buffer for 24-48 hours, with several buffer changes. This will remove any unbound, reversible inhibitor.

-

Activity Measurement: After dialysis, measure the remaining enzymatic activity of the dialyzed samples using the kynuramine assay described in 4.1.1.

-

Analysis: If the enzyme activity is not restored after dialysis compared to the vehicle-treated control, the inhibition is considered irreversible.[2]

4.2.2. Protocol: Time-Dependent Inhibition Assay

Objective: To confirm mechanism-based inhibition by demonstrating that the degree of inhibition increases with the pre-incubation time.

Methodology:

-

Follow the protocol in 4.1.1, but vary the pre-incubation time (e.g., 0, 5, 15, 30, 60 minutes) for a fixed, sub-saturating concentration of the inhibitor.

-

Plot the percentage of inhibition against the pre-incubation time. A time-dependent increase in inhibition is indicative of mechanism-based inactivation.

The workflow for these validation steps can be visualized as follows:

Caption: Experimental workflow for mechanism validation.

Tier 3: Biophysical and In Vivo Confirmation

4.3.1. Protocol: Spectroscopic Analysis of FAD Adduct

Objective: To obtain direct evidence of covalent modification of the FAD cofactor.

Methodology:

-

Incubate a concentrated solution of pure MAO-A or MAO-B with an excess of this compound.

-

Remove excess unbound inhibitor via size-exclusion chromatography.

-

Acquire the UV-Visible spectrum of the enzyme. Covalent modification of the flavin results in characteristic spectral changes, such as bleaching of the peak around 450 nm.[2][3]

-

For definitive structural confirmation, perform tryptic digestion of the modified enzyme followed by LC-MS/MS analysis to identify the specific peptide fragment containing the modified FAD cofactor.

4.3.2. Framework for In Vivo Studies

Should in vitro results be promising, in vivo studies in rodent models would be the next logical step.

-

Pharmacokinetics: Determine the brain penetration and metabolic profile of the compound.

-

Ex Vivo MAO Inhibition: Administer the compound to animals, and subsequently measure MAO-A and MAO-B activity in brain and peripheral tissues to confirm target engagement in a living system.

-

Neurochemical Analysis: Use in vivo microdialysis in key brain regions (e.g., striatum, prefrontal cortex) to measure changes in extracellular levels of dopamine, serotonin, and norepinephrine following compound administration.

-

Behavioral Models: Assess the compound's efficacy in relevant behavioral paradigms, such as the forced swim test or tail suspension test for antidepressant-like effects, or models of Parkinson's disease, where selective MAO-B inhibition is a therapeutic strategy.

Conclusion

Based on a robust analysis of its chemical structure and the established pharmacology of related cyclopropylamine derivatives, there is a strong basis to hypothesize that this compound acts as an irreversible, mechanism-based inhibitor of monoamine oxidase, with a probable selectivity for MAO-B. Its N-benzyl and 3-chloro-phenyl moieties are likely key determinants of its potency and selectivity profile. The experimental protocols detailed in this guide provide a rigorous and systematic pathway to test this hypothesis, from initial in vitro screening to definitive biophysical and in vivo validation. Confirmation of this mechanism would position this compound as a valuable tool for neuroscience research and a potential lead compound for the development of novel therapeutics for neurodegenerative and psychiatric disorders.

References

-

Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications Source: Longdom Publishing URL: [Link]

-

Title: cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases Source: PubMed URL: [Link]

-

Title: cis‐cyclopropylamines as mechanism-based inhibitors of monoamine oxidases Source: SURE (Sunderland Repository) URL: [Link]

-

Title: N-Substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relations. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio Source: Longdom Publishing URL: [Link]

-

Title: Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A Source: PubMed URL: [Link]

-

Title: cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases | Request PDF Source: ResearchGate URL: [Link]

-

Title: CYCLOPROPYLAMINE Source: Ataman Kimya URL: [Link]

-

Title: In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity Source: Chemical Research in Toxicology - ACS Publications URL: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sure.sunderland.ac.uk [sure.sunderland.ac.uk]

- 4. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing the Strain: A Guide to the Therapeutic Potential of Novel Cyclopropylamine Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropylamine moiety, a small, strained ring system, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique stereoelectronic properties impart significant advantages in drug design, including enhanced potency, improved metabolic stability, and the ability to serve as a versatile pharmacophore for a range of therapeutic targets.[1][2][3][4] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential therapeutic applications of novel cyclopropylamine derivatives. We will delve into their established roles as enzyme inhibitors in oncology and neuroscience, their applications in infectious diseases, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique attributes of this potent chemical scaffold.

The Cyclopropylamine Scaffold: A Convergence of Stability and Reactivity

The three-membered ring of cyclopropane is characterized by significant ring strain (approximately 27 kcal/mol) and bond angles compressed to 60°, a stark deviation from the ideal 109.5° for sp³ hybridized carbons.[5] This inherent strain, coupled with the nucleophilic amino group, confers a unique combination of chemical reactivity and conformational rigidity.[5][6] In drug design, the cyclopropyl fragment is often utilized as a bioisostere for phenyl rings or gem-dimethyl groups, offering a constrained three-dimensional structure that can enhance binding affinity to biological targets.[7]

Key advantages conferred by the cyclopropyl moiety include:

-

Enhanced Metabolic Stability: The C-H bonds of a cyclopropane ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4][8] This can lead to an improved pharmacokinetic profile and a longer half-life for drug candidates.

-

Improved Potency and Selectivity: The rigid structure of the ring can lock a molecule into a bioactive conformation, leading to more favorable and entropically efficient binding to a target protein.[3][4] This conformational constraint can significantly enhance potency and reduce off-target effects.

-

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's pKa, lipophilicity, and permeability, addressing common challenges in drug discovery such as plasma clearance and blood-brain barrier penetration.[3][4]

Core Therapeutic Applications and Mechanisms of Action

Cyclopropylamine derivatives have demonstrated significant therapeutic potential across multiple disease areas, primarily by acting as mechanism-based enzyme inhibitors.

Oncology: Irreversible Inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A)

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histones.[9] Its overexpression is implicated in the progression of numerous cancers, making it a high-value therapeutic target.[9][10]

Many potent LSD1 inhibitors are designed based on the structure of tranylcypromine, a cyclopropylamine-containing compound.[9][10] The mechanism of inhibition is a covalent, irreversible inactivation of the enzyme. The cyclopropylamine moiety forms a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor, rendering it permanently inactive.[9] This mechanism-based inhibition provides durable target engagement, a highly desirable feature for anticancer agents. Recent research has focused on developing novel cyclopropylamine-containing cyanopyrimidines and other derivatives with low nanomolar potency against LSD1.[10][11]

Mechanism of LSD1 Inhibition

Caption: Irreversible inhibition of LSD1 by a cyclopropylamine derivative.

Neuroscience: Modulation of Monoamine Oxidase (MAO)

The historical therapeutic relevance of cyclopropylamines is rooted in their activity as Monoamine Oxidase (MAO) inhibitors. MAOs are responsible for the degradation of key neurotransmitters like serotonin, dopamine, and norepinephrine.[9] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, producing an antidepressant effect.[5][6] Tranylcypromine is a non-selective, irreversible inhibitor of both MAO-A and MAO-B, and its mechanism of action is analogous to that of LSD1 inhibition, involving the formation of a covalent adduct with the FAD cofactor.[9]

Infectious Diseases: A Scaffold for Antimicrobials and Antivirals

The cyclopropylamine scaffold is a key component in several approved drugs for infectious diseases.

-

Antibacterials: The fluoroquinolone class of antibiotics, including ciprofloxacin, features a cyclopropylamine group that is crucial for their antibacterial activity against a broad spectrum of pathogens.[12]

-

Antivirals: Simeprevir, a drug used to treat Hepatitis C, incorporates a cyclopropylamine derivative.[12][13]

-

Antifungals: Recent studies have explored novel amide derivatives of cyclopropane, demonstrating promising antifungal activity against pathogens like Candida albicans. Molecular docking studies suggest these compounds may target the CYP51 enzyme.[7][14][15]

| Drug Name | Therapeutic Class | Target/Mechanism | Status |

| Tranylcypromine | Antidepressant | Irreversible MAO-A/B Inhibitor | Approved |

| Ciprofloxacin | Antibiotic | DNA Gyrase/Topoisomerase IV Inhibitor | Approved |

| Simeprevir | Antiviral (HCV) | NS3/4A Protease Inhibitor | Approved |

| GSK2879552 | Anticancer | Irreversible LSD1 Inhibitor | Clinical |

| Risdiplam | Spinal Muscular Atrophy | SMN2 Splicing Modifier | Approved |

Table 1: Examples of Approved or Clinical-Stage Drugs Containing a Cyclopropylamine Moiety.[12][16]

Synthetic Strategies: Building the Cyclopropylamine Core

The efficient synthesis of substituted cyclopropylamines is a critical aspect of their development. Numerous methods have been established, each with distinct advantages regarding stereoselectivity and functional group tolerance.

-

Classical Methods: The Curtius rearrangement of cyclopropyl acyl azides has been a widely used, though often harsh, method.[1][13] Other established techniques include the Simmons-Smith reaction and metal-catalyzed cyclopropanation of olefins with diazo compounds.[1]

-

Kulinkovich-type Reactions: These titanium-mediated reactions provide a powerful route to cyclopropanols from esters, which can then be converted to cyclopropylamines. This has been applied to the synthesis of various derivatives from amides and nitriles.[1][17]

-

Modern Approaches: Recent advances have focused on milder and more efficient protocols. Photocatalytic methods, such as the bromonitroalkylation of alkenes followed by cyclization, offer a regioselective route to the cyclopropylamine core.[18] Furthermore, metal-catalyzed C-H functionalization and reactions involving zinc homoenolates are expanding the synthetic toolbox for creating highly substituted and diastereomerically pure cyclopropylamines.[1][16][19]

General Workflow for Drug Discovery

Caption: Generalized workflow for the development of novel cyclopropylamine derivatives.

Critical Challenge: Understanding Metabolic Bioactivation

While the cyclopropyl group can enhance metabolic stability, the cyclopropylamine moiety can be susceptible to CYP-mediated oxidation.[8] This can lead to bioactivation, forming reactive ring-opened intermediates that covalently bind to cellular macromolecules, such as hepatic proteins. The hepatotoxicity associated with the fluoroquinolone antibiotic trovafloxacin, for example, has been linked to the CYP1A2-mediated oxidation of its cyclopropylamine group.[8]

Causality: The nitrogen atom of the amine facilitates single-electron oxidation by CYP enzymes. The resulting radical cation is unstable due to the high ring strain, leading to rapid ring opening and the formation of a reactive electrophile. Therefore, a critical, self-validating step in any development program for cyclopropylamine derivatives is to assess their potential for bioactivation early. This is typically done using in vitro assays with liver microsomes and trapping agents like glutathione (GSH) to detect the formation of GSH conjugates.

Key Experimental Protocols

The following protocols represent self-validating systems for the initial characterization of novel cyclopropylamine derivatives.

Protocol: In Vitro LSD1 Inhibition Assay (Amplex Red)

Principle: This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a substrate. Horseradish peroxidase (HRP) uses the H₂O₂ to oxidize non-fluorescent Amplex Red to the highly fluorescent resorufin. Inhibition of LSD1 results in a decreased fluorescence signal.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Recombinant human LSD1 enzyme: Prepare a 2X working solution (e.g., 20 nM final concentration) in Assay Buffer.

-

Substrate: Prepare a 10X working solution of a suitable substrate (e.g., H3K4me2 peptide) in Assay Buffer.

-

Detection Mix: Prepare a 2X working solution containing Amplex Red (e.g., 100 µM final) and HRP (e.g., 0.2 U/mL final) in Assay Buffer. Protect from light.

-

Test Compounds: Prepare a 100X stock in 100% DMSO. Create a dilution series to generate a dose-response curve.

-

-

Assay Procedure (96-well black plate):

-

Add 2 µL of test compound dilution or DMSO (vehicle control) to appropriate wells.

-

Add 48 µL of Assay Buffer.

-

Add 25 µL of 2X LSD1 enzyme solution. For a negative control, add 25 µL of Assay Buffer instead.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of the 2X Detection Mix containing the substrate.

-

Incubate for 60 minutes at 37°C, protected from light.

-

-

Data Acquisition:

-

Measure fluorescence on a plate reader (Excitation: ~540 nm, Emission: ~590 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme control) from all wells.

-

Normalize the data to the vehicle control (0% inhibition) and a known potent inhibitor like GSK2879552 (100% inhibition).

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: Cell Viability Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content. It is a robust method for evaluating the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

Step-by-Step Methodology:

-

Cell Plating:

-

Seed cells (e.g., MOLT-4 leukemia cells for an LSD1 inhibitor) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Add 10 µL of serially diluted test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 72 hours at 37°C, 5% CO₂.

-

-

Cell Fixation and Staining:

-

Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

-

Wash the plate five times with slow-running tap water and allow it to air dry completely.

-

Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

-

Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.

-

-

Data Acquisition:

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Shake the plate for 5-10 minutes on a shaker.

-

Read the absorbance at 510 nm on a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Future Perspectives

The unique chemical properties of the cyclopropylamine scaffold ensure its continued relevance in drug discovery.[5] Future innovations will likely focus on two key areas:

-

Green Chemistry: The development of more sustainable and environmentally friendly synthetic methods, such as biocatalysis and the use of renewable feedstocks, will make these valuable building blocks more accessible.[5]

-

Novel Targets: While oncology and neuroscience have been primary focuses, the application of cyclopropylamine derivatives to new and challenging biological targets, particularly in areas like metabolic diseases and immunology, holds immense potential. The ability of the cyclopropylamine moiety to act as a covalent, mechanism-based inhibitor makes it particularly attractive for targets where durable and irreversible modulation is desired.

References

-

Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacognosy and Research. [Link][5]

-

Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. [Link][18]

-

Cyclopropyl amine derivatives as EGFR inhibitors. ScienceDirect. [Link][20]

-

Synthesis of trans -2-Substituted Cyclopropylamines from α-Chloroaldehydes. Synfacts. [Link][16]

-

Advances in the Synthesis of Cyclopropylamines. ACS Publications. [Link][1]

-

Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. PubMed. [Link][10]

-

Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed. [Link][11]

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH. [Link][13]

-

Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link][19]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [Link][6]

-

Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link][8]

-

CYCLOPROPYLAMINE. Ataman Kimya. [Link]

-

Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD.. [Link][21]

-

Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. ResearchGate. [Link][17]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. [Link][3]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link][4]

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link][22]

-

Conformational analogues of dopamine. Synthesis and pharmacological activity of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides. PubMed. [Link][23]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. PubMed. [Link][14]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link][15]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Europe PMC. [Link][7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. longdom.org [longdom.org]

- 7. mdpi.com [mdpi.com]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclopropylamine - Wikipedia [en.wikipedia.org]

- 13. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Cyclopropyl amine derivatives as EGFR inhibitors [wisdomlib.org]

- 21. nbinno.com [nbinno.com]

- 22. researchgate.net [researchgate.net]

- 23. Conformational analogues of dopamine. Synthesis and pharmacological activity of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (3-Chlorobenzyl)cyclopropylamine as a Potential Monoamine Oxidase Inhibitor (MAOI)

Introduction: The Evolving Landscape of Monoamine Oxidase Inhibitors

Monoamine oxidase (MAO) enzymes are critical regulators of neurotransmitter levels in the central nervous system and peripheral tissues.[1][2] These flavin-dependent enzymes, located on the outer mitochondrial membrane, catalyze the oxidative deamination of monoamines such as serotonin, dopamine, and norepinephrine.[3][4] Two isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities.[3][5] Selective inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are primarily used in the management of Parkinson's disease.[6][7]

The first generation of MAOIs, such as phenelzine and tranylcypromine, were non-selective and irreversible, leading to significant side effects like the "cheese effect," a hypertensive crisis triggered by consuming tyramine-rich foods.[2][8] This has driven the development of newer, more selective, and potentially reversible inhibitors with improved safety profiles.[2] The cyclopropylamine scaffold is a well-established pharmacophore for mechanism-based irreversible inhibition of MAO.[9][10][11] Tranylcypromine, a cyclopropylamine derivative, is a potent MAOI, and further research has shown that N-substitution on the cyclopropylamine can modulate potency and selectivity.[12][13] This guide focuses on the potential of a novel derivative, (3-Chlorobenzyl)cyclopropylamine, as a next-generation MAOI.

Rationale for Investigating this compound

The rationale for investigating this compound is built upon established structure-activity relationships (SAR) within the N-benzyl-cyclopropylamine class of MAOIs.[14] Studies have demonstrated that substitutions on the phenyl ring of the benzyl group significantly influence the inhibitory potency and selectivity for MAO-A versus MAO-B.[14] The presence of a halogen, such as chlorine, at the meta-position (3-position) is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The electron-withdrawing nature of chlorine can alter the electronic properties of the aromatic ring and influence its interaction with the active site of the MAO enzyme. This strategic substitution could potentially lead to a compound with enhanced selectivity and a favorable safety profile.

This technical guide will provide a comprehensive framework for the synthesis, in vitro characterization, and preliminary assessment of this compound as a potential MAOI.

Proposed Synthesis of this compound

The synthesis of N-substituted cyclopropylamines can be achieved through various established methods.[15][16][17] A common and effective approach is the reductive amination of cyclopropanecarboxaldehyde with the corresponding benzylamine. An alternative and often high-yielding method involves the direct alkylation of cyclopropylamine with a benzyl halide. Given the commercial availability of cyclopropylamine and 3-chlorobenzyl chloride, the latter approach presents a straightforward synthetic route.

Experimental Protocol: Synthesis via Nucleophilic Substitution

-

Reaction Setup: To a solution of cyclopropylamine (2.0 equivalents) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom flask, add a non-nucleophilic base like triethylamine (2.5 equivalents). The excess cyclopropylamine also acts as a base to neutralize the HCl formed during the reaction.

-

Addition of Electrophile: While stirring the solution at room temperature, slowly add 3-chlorobenzyl chloride (1.0 equivalent) dropwise.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (3-chlorobenzyl chloride) is consumed. The reaction may be gently heated (40-50 °C) to facilitate completion if necessary.

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Evaluation of MAO Inhibitory Activity

The cornerstone of characterizing a potential MAOI is the determination of its inhibitory potency (IC₅₀) and selectivity for MAO-A and MAO-B. A widely used method is a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of its substrate.[18][19]

Experimental Workflow for MAO Inhibition Assay

Caption: Workflow for in vitro MAO inhibition assay.

Detailed Protocol for Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol is adapted from commercially available assay kits.[19][20]

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., from 1 nM to 100 µM).

-

Prepare stock solutions of positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

-

Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided assay buffer to the recommended concentration.

-

Prepare the reaction mixture containing the substrate (e.g., kynuramine), horseradish peroxidase (HRP), and a fluorescent probe (e.g., Amplex Red).

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer to all wells.

-

Add the respective enzyme solution (MAO-A or MAO-B) to the appropriate wells.

-

Add the serially diluted test compound, positive controls, or vehicle (DMSO) to the wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at an excitation of ~535 nm and an emission of ~587 nm.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Calculate the Selectivity Index (SI) by dividing the IC₅₀ for MAO-A by the IC₅₀ for MAO-B. An SI > 1 indicates MAO-B selectivity, while an SI < 1 indicates MAO-A selectivity.

-

Mechanism of Inhibition: Reversibility Studies

A critical aspect of characterizing a novel MAOI is to determine its mechanism of inhibition (i.e., reversible or irreversible).[9][10] Given that cyclopropylamines are often mechanism-based irreversible inhibitors, this is a crucial experiment.[3]

Experimental Protocol: Dialysis for Reversibility Assessment

-

Enzyme-Inhibitor Incubation: Incubate MAO-A and MAO-B enzymes with a concentration of this compound that causes significant inhibition (e.g., 10x IC₅₀) for a defined period (e.g., 60 minutes). A control sample with the enzyme and vehicle (DMSO) should be run in parallel.

-

Dialysis: Place the enzyme-inhibitor mixture and the control sample into separate dialysis cassettes (with an appropriate molecular weight cutoff) and dialyze against a large volume of assay buffer for an extended period (e.g., 24 hours) with several buffer changes.

-

Activity Measurement: After dialysis, measure the residual activity of both the inhibitor-treated and control enzyme samples using the fluorometric assay described previously.

-

Interpretation:

-

If the enzyme activity is not restored after dialysis, the inhibition is considered irreversible.

-

If the enzyme activity is significantly restored to the level of the control, the inhibition is considered reversible.

-

Expected Data and Interpretation

The following table presents a hypothetical data summary for the in vitro evaluation of this compound, alongside known reference compounds.

| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) | Reversibility |

| This compound | 550 | 25 | 22 | Irreversible |

| Clorgyline (Reference) | 3 | 1,500 | 0.002 | Irreversible |

| Selegiline (Reference) | 8,000 | 7 | 1143 | Irreversible |

| Moclobemide (Reference) | 200 | 25,000 | 0.008 | Reversible |

Note: The data for this compound is hypothetical and for illustrative purposes.

Based on these hypothetical results, this compound would be classified as a potent, selective, and irreversible MAO-B inhibitor. A selectivity index of 22 indicates a 22-fold preference for inhibiting MAO-B over MAO-A.

Preliminary Pharmacokinetic and Toxicological Considerations

While in vitro data is crucial, early consideration of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is essential for drug development.

-

Pharmacokinetics: The oral bioavailability of MAOIs can vary.[21][22] The addition of the chloro- group may impact metabolic stability and protein binding.[8] Early in vitro assays, such as Caco-2 permeability and metabolic stability in liver microsomes, would provide valuable insights.

-

Toxicology: A primary concern with irreversible MAOIs is the potential for drug-drug and drug-food interactions.[21][23] The selectivity for MAO-B over MAO-A, as suggested by the hypothetical data, would likely mitigate the risk of the "cheese effect."[2] However, potential off-target effects and general cytotoxicity should be assessed using standard cell-based assays.

Future Directions and Conclusion

The successful in vitro characterization of this compound as a potent and selective MAO-B inhibitor would warrant further investigation.

Proposed Research Pathway

Caption: Proposed pathway for preclinical development.

References

- Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Structural insights into the mechanism of amine oxidation by monoamine oxidases A and B. Archives of Biochemistry and Biophysics, 464(2), 269–276.

- Fowler, C. J., & Ross, S. B. (1984). Selective inhibitors of monoamine oxidase A and B: biochemical, pharmacological, and clinical properties. Medical Research Reviews, 4(3), 323–358.

- Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by N-cyclopropyl-N-arylalkylamines. Journal of the American Chemical Society, 105(9), 2825–2826.

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

-

Bentham Science Publishers. (2017). Therapeutic, Molecular and Computational Aspects of Novel Monoamine Oxidase (MAO) Inhibitors. Retrieved from [Link]

-

MDPI. (2024). MAO Inhibitors as Novel Cancer Immunotherapy Candidates. Retrieved from [Link]

-

Mayo Clinic. (1978). N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms. Retrieved from [Link]

-

PMC - PubMed Central. (2022). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. Retrieved from [Link]

-

Patsnap Synapse. (2025). What are the therapeutic applications for MAO inhibitors?. Retrieved from [Link]

-

Ovid. (n.d.). MAO inhibitors for treatment-resistant... : Pharmacological Research. Retrieved from [Link]

-

ACS Publications. (1968). N-Substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relations. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation. Retrieved from [Link]

-

ResearchGate. (n.d.). Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. Retrieved from [Link]

-

Acta Pharmacologica Sinica. (n.d.). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

-

PubMed Central. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]

-

Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Retrieved from [Link]

-

RSC Publishing. (n.d.). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. Retrieved from [Link]

-

Medscape. (2023). Monoamine Oxidase Inhibitor (MAOI) Toxicity. Retrieved from [Link]

-

DynaMed. (n.d.). Monoamine Oxidase Inhibitor (MAOI) Toxicity - Emergency Management. Retrieved from [Link]

-

NCBI Bookshelf. (2025). Monoamine Oxidase Inhibitors (MAOIs). Retrieved from [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). New and easy route to primary cyclopropylamines from nitriles. Retrieved from [Link]

-

PubMed. (1991). Pharmacokinetics of monoamine oxidase inhibitors. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Monoamine Oxidase Inhibitor Toxicity. Retrieved from [Link]

Sources

- 1. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]

- 2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. psychscenehub.com [psychscenehub.com]

- 4. dynamed.com [dynamed.com]

- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. chemrxiv.org [chemrxiv.org]

- 16. longdom.org [longdom.org]

- 17. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 18. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. cellbiolabs.com [cellbiolabs.com]

- 21. Monoamine Oxidase Inhibitor (MAOI) Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]

- 22. Pharmacokinetics of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Monoamine Oxidase Inhibitor Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pivotal Role of the Chlorobenzyl Moiety in Cyclopropylamine-Based Enzyme Inhibitors: A Technical Guide to Structure-Activity Relationships

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The cyclopropylamine scaffold is a privileged structure in medicinal chemistry, renowned for its unique conformational rigidity and electronic properties that enable potent and often irreversible inhibition of key enzymes. When combined with a chlorobenzyl substituent, this chemical motif gives rise to a class of compounds with significant therapeutic potential, primarily as inhibitors of Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (KDM1A). This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of chlorobenzyl cyclopropylamines, offering insights into the causal factors behind experimental design and the rational development of next-generation inhibitors. We will dissect the critical interplay between the substitution pattern of the chlorine atom on the benzyl ring, the stereochemistry of the cyclopropylamine core, and the resulting biological activity, supported by detailed experimental protocols and mechanistic visualizations.

Introduction: The Strategic Importance of the Chlorobenzyl Cyclopropylamine Scaffold

The cyclopropyl ring, with its inherent strain and pseudo-π character, is a cornerstone in the design of mechanism-based enzyme inhibitors. Its incorporation into a molecule can lead to enhanced potency, improved metabolic stability, and favorable pharmacokinetic profiles. The amine group of cyclopropylamine is crucial for its biological activity, often acting as a nucleophile in interactions with enzyme cofactors.

The addition of a chlorobenzyl group to this scaffold introduces several key features that modulate biological activity:

-

Electronic Effects: The electronegative chlorine atom can significantly alter the electron density of the benzyl ring, influencing π-π stacking and other non-covalent interactions within the enzyme's active site.

-

Steric Hindrance: The position of the chlorine atom (ortho, meta, or para) dictates the overall shape of the molecule, which in turn affects its ability to fit into the binding pocket of the target enzyme.

-

Lipophilicity: The presence of a chlorine atom increases the lipophilicity of the molecule, which can impact its membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This guide will focus on the SAR of chlorobenzyl cyclopropylamines in the context of two major enzyme targets: Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (KDM1A), both of which are flavin-dependent amine oxidases crucial in neurotransmission and epigenetic regulation, respectively.

Structure-Activity Relationship (SAR) Analysis

The biological activity of chlorobenzyl cyclopropylamines is exquisitely sensitive to subtle structural modifications. The following sections break down the SAR for each primary enzyme target.

Monoamine Oxidase (MAO) Inhibition

MAOs are responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine. Their inhibition is a key therapeutic strategy for depression and neurodegenerative diseases. Chlorobenzyl cyclopropylamines have been explored as potent MAO inhibitors.

Key SAR Insights for MAO Inhibition:

-

N-Substitution: The nature of the substituent on the cyclopropylamine nitrogen is a primary determinant of selectivity between the two MAO isoforms, MAO-A and MAO-B. N-substitution with moieties like a 2-(o-chlorophenoxy)ethyl group has been shown to confer preferential inhibition of one isoform over the other.[]

-

Chlorobenzyl Moiety: The position of the chlorine atom on the benzyl ring influences both potency and selectivity. While specific quantitative data for direct N-chlorobenzyl cyclopropylamines is sparse in readily available literature, studies on related structures like pyridazinobenzylpiperidine derivatives show that a 3-chloro (meta) substitution on the phenyl ring leads to potent and selective MAO-B inhibition.[2][3] In contrast, 2-chloro (ortho) and 4-chloro (para) substitutions generally result in lower MAO-B inhibition.[2]

-

Stereochemistry: The stereochemistry of the cyclopropyl ring is critical. For instance, cis-N-benzyl-2-methoxycyclopropylamine is a highly potent MAO-B inhibitor, demonstrating that the relative orientation of substituents on the cyclopropane core significantly impacts activity.[4][5]

Table 1: Inferred SAR of Chlorobenzyl Cyclopropylamines as MAO Inhibitors

| Compound Class | Substitution Pattern | Target | Potency (IC50) | Key Observations |

| N-Aryl Cyclopropylamines | 3-Chloro (meta) on benzyl ring | MAO-B | Potent (low µM to nM) | Meta-substitution appears optimal for MAO-B inhibition in related scaffolds.[2][3] |

| 2-Chloro (ortho) on benzyl ring | MAO-B | Less Potent | Ortho-substitution is generally less favorable for MAO-B inhibition.[2] | |

| 4-Chloro (para) on benzyl ring | MAO-B | Less Potent | Para-substitution also tends to decrease MAO-B inhibitory activity.[2] | |

| - | MAO-A | Generally Weaker Inhibition | Many benzyl-substituted cyclopropylamines show selectivity for MAO-B. |

Lysine-Specific Demethylase 1 (KDM1A/LSD1) Inhibition

KDM1A is a histone demethylase that plays a crucial role in epigenetic regulation and is a promising target in oncology. Tranylcypromine, a cyclopropylamine derivative, is a known KDM1A inhibitor, and its analogs, including chlorobenzyl derivatives, have been extensively studied.

Key SAR Insights for KDM1A Inhibition:

-

Halogenation of the Phenyl Ring: The introduction of halogen atoms on the phenyl ring at the β-position of the cyclopropane significantly enhances KDM1A inhibitory activity.[6]

-

Positional Importance of Chlorine: The meta position for halogen substitution on the phenyl ring has been identified as particularly beneficial for KDM1A inhibition. This substitution pattern can lead to compounds with potency in the low nanomolar range.[6] For example, a derivative with a meta-halogenated phenyl ring showed an IC50 of 31 nM against KDM1A.[6][7]

-

Substituents on the Cyclopropyl Core: The introduction of bulkier substituents on the cyclopropylamine ring can increase selectivity for KDM1A over MAO-A and MAO-B.[8]

Table 2: SAR of Phenylcyclopropylamine Analogs as KDM1A Inhibitors

| Compound Class | Substitution Pattern | Target | Potency (IC50) | Key Observations |

| Phenylcyclopropylamine Analogs | meta-Halogen on Phenyl Ring | KDM1A | High (e.g., 31 nM) | meta-substitution significantly improves inhibitory activity.[6][7] |

| ortho-Halogen on Phenyl Ring | KDM1A | Moderate | Generally less potent than meta-substituted analogs. | |

| para-Halogen on Phenyl Ring | KDM1A | Moderate to Low | Para-substitution is typically less favorable for KDM1A inhibition. | |

| Unsubstituted Phenyl Ring | KDM1A | Lower (e.g., ~20 µM for tranylcypromine) | Halogenation provides a significant potency boost.[9] |

Mechanistic Insights

Chlorobenzyl cyclopropylamines are generally mechanism-based, irreversible inhibitors of both MAO and KDM1A. The inhibitory mechanism involves the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site.

Proposed Mechanism of Inhibition:

-

Oxidation of the Amine: The cyclopropylamine nitrogen is oxidized by the FAD cofactor, leading to the formation of a cyclopropyliminium ion intermediate.

-

Homolytic Cleavage: The strained cyclopropyl ring of this intermediate undergoes homolytic cleavage, generating a radical species.

-

Covalent Adduct Formation: This reactive radical then forms a covalent bond with the N5 or C4a atom of the FAD cofactor, leading to irreversible inactivation of the enzyme.

The electronic nature of the chlorobenzyl group can influence the stability of the radical intermediate, thereby modulating the rate of inactivation and the overall potency of the inhibitor.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative chlorobenzyl cyclopropylamine and its evaluation as an enzyme inhibitor.

Synthesis of N-(4-Chlorobenzyl)cyclopropylamine

This protocol is adapted from established methods for the N-alkylation of amines.

Materials:

-

Cyclopropylamine

-

4-Chlorobenzyl chloride

-

Sodium hydroxide (NaOH)

-

Acetonitrile (CH3CN)

-

Water (H2O)

-

Diethyl ether

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a mixture of cyclopropylamine (1.2 equivalents), sodium hydroxide (1.1 equivalents), 50 mL of acetonitrile, and 30 mL of water.

-

Addition of Alkylating Agent: While stirring the mixture, add a solution of 4-chlorobenzyl chloride (1.0 equivalent) in 40 mL of acetonitrile dropwise. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction may take several hours to days to reach completion.

-

Work-up: Once the reaction is complete, pour the mixture into approximately 1 liter of water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the pure N-(4-chlorobenzyl)cyclopropylamine.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol is based on the detection of hydrogen peroxide produced during the MAO-catalyzed oxidation of a substrate.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

p-Tyramine (substrate for both MAO-A and MAO-B)

-

Amplex® Red reagent (fluorogenic probe)

-

Horseradish peroxidase (HRP)

-

Clorgyline (positive control for MAO-A)

-

Selegiline (positive control for MAO-B)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compounds (chlorobenzyl cyclopropylamines) and positive controls in DMSO. Prepare working solutions by diluting the stocks in MAO Assay Buffer.

-

Assay Plate Setup: To each well of a 96-well plate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B) in MAO Assay Buffer.

-

Compound Addition: Add 25 µL of the test compound solution or control to the wells.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Prepare a substrate solution containing p-tyramine, Amplex® Red, and HRP in MAO Assay Buffer. Add 25 µL of this solution to each well to initiate the reaction.

-

Signal Detection: Incubate the plate at 37°C for 30 minutes, protected from light. Measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~580-590 nm.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro KDM1A/LSD1 Inhibition Assay (Peroxidase-Coupled)

This protocol measures the hydrogen peroxide produced during the demethylation of a histone peptide substrate by KDM1A.

Materials:

-

Recombinant human KDM1A/LSD1 enzyme

-

KDM1A Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

Dimethylated H3(1-21)K4 peptide substrate

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Known KDM1A inhibitor (e.g., GSK2879552) as a positive control

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of test compounds and positive control in DMSO. Prepare working solutions in KDM1A Assay Buffer.

-

Assay Plate Setup: To each well of a 96-well plate, add 40 µL of the KDM1A enzyme solution in assay buffer.

-

Compound Addition: Add 5 µL of the test compound solution or control to the wells.

-

Enzyme-Inhibitor Incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 5 µL of the dimethylated H3 peptide substrate to each well.

-

Demethylation Reaction: Incubate the plate at 37°C for 30 minutes.

-

Detection: Prepare a detection mix containing Amplex® Red and HRP. Add 50 µL of this mix to each well and incubate at room temperature for 5 minutes in the dark.

-

Signal Measurement: Measure the fluorescence as described for the MAO assay.

-

Data Analysis: Calculate IC50 values as described for the MAO inhibition assay.

Visualizations

General SAR Workflow for Chlorobenzyl Cyclopropylamines

Caption: The influence of chlorine substitution position on enzyme inhibitory potency.

Conclusion and Future Directions

The structure-activity relationship of chlorobenzyl cyclopropylamines is a compelling area of study for the development of potent and selective enzyme inhibitors. The position of the chlorine atom on the benzyl ring is a critical determinant of biological activity, with meta-substitution emerging as a particularly favorable motif for both MAO-B and KDM1A inhibition in related scaffolds. Future research should focus on the systematic synthesis and evaluation of a focused library of ortho-, meta-, and para-chlorobenzyl cyclopropylamines to provide a more quantitative and direct understanding of their SAR. Furthermore, the exploration of other halogen substituents and the combination of optimal substitution patterns with favorable stereochemistry on the cyclopropylamine core could lead to the discovery of next-generation therapeutics with enhanced efficacy and safety profiles.

References

-

PrepChem.com. Synthesis of N-4-chlorobenzyl-N-propylamine. [Link]

-

Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(16), 3190-3198. [Link]

-

Vianello, P., et al. (2014). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 92, 483-494. [Link]

-

Costantino, G., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 92, 483-494. [Link]

-

Borrello, M. T., et al. (2017). Synthesis of carboxamide containing tranylcypromine analogues as LSD1 (KDM1A) inhibitors targeting acute myeloid leukemia. ChemRxiv. [Link]

-

Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. The FEBS Journal, 282(16), 3190-3198. [Link]

-

Vianello, P., et al. (2014). Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 86, 432-443. [Link]

-

Kim, D., et al. (2021). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 26(15), 4438. [Link]

-

Kalir, A., & Sabbagh, A. (1978). N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms. Biochemical Pharmacology, 27(13), 1767-1769. [Link]

-

Kim, D., et al. (2021). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 26(15), 4438. [Link]

Sources

- 2. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. prepchem.com [prepchem.com]

The Cyclopropylamine Scaffold: A Privileged Motif for Novel Psychoactive Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless pursuit of novel psychoactive substances (NPS) has led to the exploration of a vast chemical space. Within this landscape, the cyclopropylamine scaffold has emerged as a "privileged" structural motif, capable of imparting unique pharmacological properties to psychoactive compounds. This guide provides a comprehensive technical overview of the discovery of new psychoactive compounds featuring the cyclopropylamine core. We will delve into the synthetic rationale, explore the intricate structure-activity relationships (SAR) that govern their interaction with key central nervous system targets, and detail the essential experimental protocols for their synthesis, pharmacological characterization, and analytical detection. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and investigation of next-generation psychoactive agents.

The Significance of the Cyclopropylamine Scaffold in Psychoactive Drug Design

The cyclopropylamine moiety, a three-membered carbocyclic ring attached to an amino group, is more than just a structural curiosity. Its incorporation into a molecule can profoundly influence its physicochemical and pharmacological properties. The inherent ring strain of the cyclopropane ring (approximately 60° bond angles) leads to a unique electronic character, affecting both the reactivity and conformation of the molecule[1]. This conformational rigidity is a key asset in drug design, as it can lock a molecule into a bioactive conformation, enhancing its affinity and selectivity for a specific receptor.

In the context of psychoactive drugs, particularly those targeting serotonergic and dopaminergic systems, the cyclopropylamine scaffold serves as a conformationally restricted analog of the flexible ethylamine side chain found in classical psychedelics like tryptamines and phenethylamines[2][3]. This restriction of conformational freedom can provide valuable insights into the optimal geometry for receptor binding and activation, guiding the design of more potent and selective compounds. A notable example is trans-2-phenylcyclopropylamine (tranylcypromine), a well-known monoamine oxidase inhibitor, which demonstrates the potent biological activity that can be achieved with this scaffold[4].

Synthetic Strategies for Accessing Psychoactive Cyclopropylamine Derivatives

The synthesis of psychoactive compounds bearing a cyclopropylamine moiety requires careful planning and execution. The choice of synthetic route often depends on the desired stereochemistry and the nature of the aromatic or heterocyclic core. Here, we will explore two key synthetic approaches for preparing trans-2-arylcyclopropylamines, a common structural theme in psychoactive cyclopropylamine derivatives.

Synthesis of trans-2-(Indol-3-yl)cyclopropylamine Derivatives

trans-2-(Indol-3-yl)cyclopropylamine derivatives are rigid analogs of tryptamines and have been investigated for their affinity at serotonin receptors[2]. The synthesis of these compounds can be achieved through a multi-step sequence, as outlined below.

Experimental Protocol: Synthesis of trans-2-(Indol-3-yl)cyclopropylamine [2][3]

-

Protection of the Indole Nitrogen: The synthesis begins with the protection of the indole nitrogen of the starting indole-3-carboxaldehyde. This is typically achieved using a p-toluenesulfonyl (tosyl) group to prevent unwanted side reactions in subsequent steps.

-

Wittig or Horner-Wadsworth-Emmons Reaction: The protected indole-3-carboxaldehyde is then subjected to a Wittig or Horner-Wadsworth-Emmons reaction to introduce the α,β-unsaturated ester moiety, forming a trans-β-(1-(p-tolylsulfonyl)indol-3-yl)acrylic acid derivative.

-

Cyclopropanation: The key cyclopropanation step is then carried out. A common method involves the use of diazomethane in the presence of a palladium catalyst to form the cyclopropyl ring with the desired trans stereochemistry.

-

Ester Hydrolysis: The resulting methyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.

-

Curtius Rearrangement: The carboxylic acid is then converted to the corresponding amine via a Curtius rearrangement. This involves the formation of an acyl azide, which upon heating, rearranges to an isocyanate that is subsequently hydrolyzed to the primary amine.

-

Deprotection: Finally, the tosyl protecting group on the indole nitrogen is removed to yield the target trans-2-(indol-3-yl)cyclopropylamine.

Synthesis of trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine (DMCPA)

DMCPA is a conformationally restricted analog of the potent hallucinogen 2,5-dimethoxy-4-methylamphetamine (DOM) and has been shown to possess psychedelic-like activity[5]. Its synthesis follows a similar logic to the indolyl derivative, starting from a substituted benzaldehyde.

Experimental Protocol: Synthesis of trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine [5]

-

Starting Material: The synthesis commences with 2,5-dimethoxy-4-methylbenzaldehyde.

-

Knoevenagel Condensation: A Knoevenagel condensation with malonic acid is used to form the corresponding cinnamic acid derivative.

-

Cyclopropanation: The cinnamic acid is then subjected to a Simmons-Smith or a related cyclopropanation reaction to generate the cyclopropanecarboxylic acid. The trans isomer is typically the major product and can be purified by recrystallization.

-

Curtius Rearrangement: Similar to the previous synthesis, the trans-2-phenylcyclopropanecarboxylic acid is converted to the final amine product via a Curtius rearrangement[6].

Pharmacological Characterization of Psychoactive Cyclopropylamines

The psychoactive effects of these compounds are primarily mediated by their interaction with serotonin receptors, particularly the 5-HT2A receptor, which is the main target for classic psychedelics[7][8]. A thorough pharmacological characterization is essential to understand their potency, efficacy, and selectivity.

5-HT2A Receptor Binding Affinity

Determining the binding affinity (Ki) of a compound for the 5-HT2A receptor is a fundamental step in its pharmacological evaluation. This is typically achieved through a competitive radioligand binding assay.

Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay [9][10][11]

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor or from brain tissue (e.g., rat frontal cortex) are prepared by homogenization and centrifugation[11].

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains the receptor preparation, a radiolabeled ligand (e.g., [3H]ketanserin or [3H]MDL 100,907), and varying concentrations of the unlabeled test compound.

-

Incubation: The plates are incubated to allow the binding to reach equilibrium.

-

Filtration and Washing: The incubation is terminated by rapid filtration through a glass fiber filter, which separates the bound from the free radioligand. The filters are then washed to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Activity at the 5-HT2A Receptor

While binding affinity indicates how well a compound binds to a receptor, it does not provide information about its functional effect (i.e., whether it is an agonist, antagonist, or inverse agonist). Functional activity at the Gq/11-coupled 5-HT2A receptor is commonly assessed using a calcium flux assay.

Experimental Protocol: Calcium Flux Assay [12][13][14]

-

Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured in 96-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The test compound is added to the wells.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration, which is a downstream consequence of 5-HT2A receptor activation.

-

Data Analysis: The data are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.